1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride
Overview
Description
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is a versatile organic compound with the molecular formula C₁₁H₂₂ClNO₂ and a molecular weight of 235.75 g/mol. This compound is known for its unique structural features, including an amino group, a tert-butyl group, and a carboxylic acid group attached to a cyclohexane ring. It is commonly used in scientific research and various industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-tert-butylcyclohexanone with an appropriate amine source under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and may involve heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable in further chemical synthesis and research applications.
Scientific Research Applications
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Chemistry: The compound is used in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate in preclinical studies. Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism by which 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity and influencing biological processes. The molecular targets and pathways involved are determined by the compound's structure and functional groups, which dictate its reactivity and binding affinity.
Comparison with Similar Compounds
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-Amino-4-methylcyclohexane-1-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group.
1-Amino-4-ethylcyclohexane-1-carboxylic acid hydrochloride: Similar structure but with an ethyl group instead of a tert-butyl group.
1-Amino-4-isopropylcyclohexane-1-carboxylic acid hydrochloride: Similar structure but with an isopropyl group instead of a tert-butyl group.
These compounds share structural similarities but differ in their steric and electronic properties, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-amino-4-tert-butylcyclohexane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14;/h8H,4-7,12H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSIHGMVBVDEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-72-8 | |
Record name | Cyclohexanecarboxylic acid, 1-amino-4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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